(2S)-N-methyloxolane-2-carboxamide
Overview
Description
(2S)-N-methyloxolane-2-carboxamide is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center This compound is part of the oxolane family, which is characterized by a five-membered ring containing one oxygen atom
Scientific Research Applications
(2S)-N-methyloxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methyloxolane-2-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Mechanism of Action
The mechanism of action of (2S)-N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as its role in inhibiting or activating certain biological functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with extensive medicinal values and physiological functions.
(2S,4S)-4-fluoroproline: A compound used in radiolabeling and studied for its biological properties.
Properties
IUPAC Name |
(2S)-N-methyloxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUUUBNJFUNJR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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